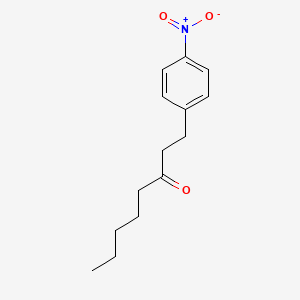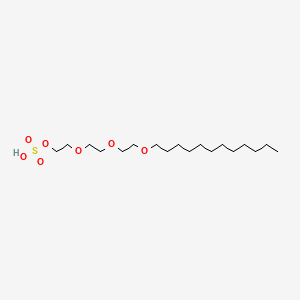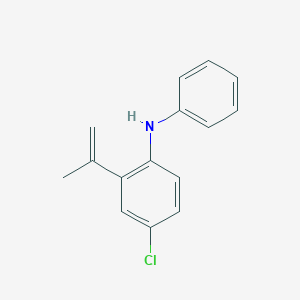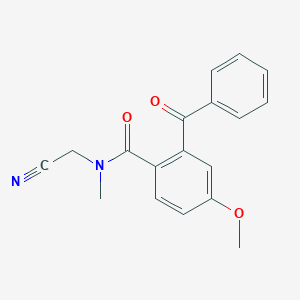![molecular formula C15H11Cl2FN2O3 B14178175 Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- CAS No. 870998-03-1](/img/structure/B14178175.png)
Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,4-dichlorophenyl group, a 4-fluoro group, and a 3-nitro group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is unique due to the specific combination of substituents on the benzamide core. The presence of the 4-fluoro and 3-nitro groups, along with the 2,4-dichlorophenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
870998-03-1 |
|---|---|
Molecular Formula |
C15H11Cl2FN2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C15H11Cl2FN2O3/c16-11-3-1-9(12(17)8-11)5-6-19-15(21)10-2-4-13(18)14(7-10)20(22)23/h1-4,7-8H,5-6H2,(H,19,21) |
InChI Key |
ULMUOIQQLFNDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)





![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)




